molecular formula C7H3Br2F3 B1651407 3-Bromo-2,4,5-trifluorobenzyl bromide CAS No. 1260903-09-0

3-Bromo-2,4,5-trifluorobenzyl bromide

Cat. No.: B1651407
CAS No.: 1260903-09-0
M. Wt: 303.90
InChI Key: ZPRFYOQQRJZFTO-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trifluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H4Br2F3. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

      Types of Reactions:

        Common Reagents and Conditions:

          Major Products Formed:

            Mechanism of Action

            Scientific Research Applications

            3-Bromo-2,4,5-trifluorobenzyl bromide is used in various scientific research applications, including:

              Properties

              IUPAC Name

              3-bromo-1-(bromomethyl)-2,4,5-trifluorobenzene
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI

              InChI=1S/C7H3Br2F3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI Key

              ZPRFYOQQRJZFTO-UHFFFAOYSA-N
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Canonical SMILES

              C1=C(C(=C(C(=C1F)F)Br)F)CBr
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Molecular Formula

              C7H3Br2F3
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              DSSTOX Substance ID

              DTXSID301232996
              Record name Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro-
              Source EPA DSSTox
              URL https://comptox.epa.gov/dashboard/DTXSID301232996
              Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

              Molecular Weight

              303.90 g/mol
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              CAS No.

              1260903-09-0
              Record name Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro-
              Source CAS Common Chemistry
              URL https://commonchemistry.cas.org/detail?cas_rn=1260903-09-0
              Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
              Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
              Record name Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro-
              Source EPA DSSTox
              URL https://comptox.epa.gov/dashboard/DTXSID301232996
              Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

              Retrosynthesis Analysis

              AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

              One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

              Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

              Strategy Settings

              Precursor scoring Relevance Heuristic
              Min. plausibility 0.01
              Model Template_relevance
              Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
              Top-N result to add to graph 6

              Feasible Synthetic Routes

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